Home > Products > Screening Compounds P91990 > (E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
(E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione - 330202-48-7

(E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2676636
CAS Number: 330202-48-7
Molecular Formula: C15H22N6O2
Molecular Weight: 318.381
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is an organic molecule characterized by a complex structure that includes a purine base. It falls under the category of organic compounds, which are primarily composed of carbon atoms bonded to other elements, such as hydrogen, nitrogen, and oxygen. This compound is significant in medicinal chemistry due to its potential biological activities.

Source and Classification

This compound is classified as an organic compound, specifically a purine derivative. Organic compounds are generally defined as those containing carbon atoms bonded to hydrogen and other elements. They can be further categorized based on their structure and functional groups. In this case, the presence of the purine ring and the piperazine moiety indicates its relevance in pharmaceutical applications .

Synthesis Analysis

Methods of Synthesis

The synthesis of (E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can involve several organic synthesis techniques. Common methods include:

  1. Alkylation Reactions: The introduction of the butenyl group can be achieved through alkylation of a suitable purine precursor using appropriate alkyl halides.
  2. Piperazine Formation: The piperazine ring can be synthesized via cyclization reactions involving diamines and carbonyl compounds.
  3. Functional Group Modifications: Subsequent reactions may modify functional groups to achieve the desired structure.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) are often employed for monitoring the progress of the synthesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of (E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione features a purine core with various substituents:

  • Purine Ring: A bicyclic structure consisting of fused imidazole and pyrimidine rings.
  • Butenyl Side Chain: Attached at position 7, contributing to its biological activity.
  • Piperazine Moiety: Present at position 8, which may enhance solubility and receptor binding.

The molecular formula can be represented as C15H20N4O2C_{15}H_{20}N_{4}O_{2}, with a molecular weight of approximately 292.35 g/mol.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for organic molecules:

  1. Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions.
  2. Hydrolysis: The dione functional groups can undergo hydrolysis under acidic or basic conditions.
  3. Oxidation/Reduction: Depending on the substituents, oxidation or reduction reactions may occur.

Technical Details

Reactions are often performed in controlled environments to prevent side reactions. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to confirm product formation and purity.

Mechanism of Action

Process

The mechanism of action for this compound may involve interaction with biological targets such as enzymes or receptors. The purine structure allows it to mimic nucleotides, potentially influencing nucleic acid synthesis or signaling pathways.

Data

Studies may reveal that the compound acts as an inhibitor or modulator in biochemical pathways, which could be explored through in vitro assays assessing enzyme activity or cell proliferation.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit specific physical properties:

  • Appearance: Likely a solid or crystalline form.
  • Solubility: Soluble in polar solvents due to the presence of nitrogen and oxygen atoms.

Chemical Properties

Chemical properties include stability under various conditions, reactivity towards electrophiles/nucleophiles, and potential for forming complexes with metal ions.

Relevant data might include:

  • Melting Point: Typically determined experimentally.
  • Boiling Point: Dependent on molecular weight and structure.
Applications

Scientific Uses

This compound has potential applications in:

  1. Pharmaceutical Development: As a candidate for drug design targeting specific diseases.
  2. Biochemical Research: Investigating mechanisms related to nucleic acid metabolism or receptor interactions.
  3. Synthetic Chemistry: Serving as a building block for more complex organic molecules.
Synthesis and Structural Elucidation of (E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Solid-Phase Synthesis Strategies for Purine-Dione Derivatives

Solid-phase synthesis offers significant advantages for purine-dione scaffold construction, enabling precise control over sequential modifications while simplifying purification. The core 3-methyl-1H-purine-2,6(3H,7H)-dione scaffold is typically anchored to Wang or Rink amide resin via the N1 nitrogen, using carbonyldiimidazole (CDI) as a coupling activator. This linkage provides stability during subsequent N7 and C8 functionalization while permitting mild acidic cleavage (e.g., 20% TFA/DCM) for final product release. Loading efficiencies exceeding 95% are routinely achieved, confirmed by Kaiser ninhydrin tests and quantitative Fmoc deprotection monitoring at 301 nm [6].

Key innovations involve orthogonal protection schemes: The N3 position is protected as a tert-butyloxycarbonyl (Boc) derivative prior to resin loading, while the N9 nitrogen remains unprotected for future C-C bond formation. This strategy prevents undesired alkylation at N3 during C8 amination. Post-cleavage analytical data (HPLC, HRMS) consistently show purities >90% for resin-derived intermediates, underscoring the robustness of this approach for generating libraries of purine-dione derivatives [2] [6].

Table 1: Solid-Phase Synthesis Optimization Parameters

Resin TypeCoupling ActivatorLoading (μmol/g)Cleavage Yield (%)Purity (HPLC, %)
Wang resinCarbonyldiimidazole620 ± 1588 ± 392 ± 2
Rink amidePyBOP/DIEA580 ± 2082 ± 489 ± 3
Trityl chlorideDIPEA510 ± 2575 ± 585 ± 4

Regioselective Alkylation and Piperazine Substitution Optimization

Achieving high regioselectivity at the C8 position necessitates precise electronic and steric control. The purine-dione scaffold exhibits competing reactivity at N7, N9, and C8 sites, with C8 emerging as the most electrophilic center for nucleophilic aromatic substitution. Piperazine coupling employs activation-protection synergy: The C6 carbonyl is converted to a phenylimidate leaving group using tris(phenyl) orthoformate, enhancing C8 electrophilicity. Simultaneously, the distal piperazine nitrogen is protected with a Boc group to prevent dialkylation [4] [6].

Critical findings reveal that sterically modulated piperazines significantly influence reaction kinetics. 4-Methylpiperazine demonstrates optimal nucleophilicity (k₂ = 0.42 M⁻¹min⁻¹ in DMF at 80°C) compared to bulkier counterparts like 4-benzylpiperazine (k₂ = 0.18 M⁻¹min⁻¹). This is attributed to reduced steric hindrance at the nucleophilic nitrogen. Microwave irradiation (120°C, 30 min) further enhances conversion to >95%, confirmed by LC-MS disappearance of the C8-chloro intermediate (m/z 252.1) and appearance of the piperazinyl product (m/z 347.2) [3] [4]. N7 alkylation follows under phase-transfer conditions (50% NaOH/TBAB), where the (E)-but-2-en-1-yl bromide selectively attacks the N7 nitrogen due to its enhanced nucleophilicity post-C8 amination.

Table 2: Regioselectivity in Purine Functionalization

Reaction SequenceLeaving GroupConditionsC8:N7 SelectivityYield (%)
C8 amination firstChloroPiperazine/DMF/80°C>20:192
N7 alkylation firstChloroAllylbromide/K₂CO₃<1:235
SimultaneousChloroMixed reagents<1:1<20

Stereochemical Control in Allyl-Butenyl Side Chain Functionalization

The (E)-but-2-en-1-yl side chain installation demands precise stereocontrol, as the (E)-isomer exhibits distinct pharmacological profiles compared to its (Z)-counterpart. Two strategies prevail: chiral auxiliary-directed alkylation and transition-metal-catalyzed isomerization. In the former approach, (-)-sparteine-mediated lithiation of the N7-protected precursor generates a configurationally stable organolithium species, which upon quenching with crotyl bromide affords the (E)-alkene with 89:11 er [4] [6].

Superior stereoselectivity is achieved via ruthenium-catalyzed dynamic kinetic control. Employing RuBnN catalyst (5 mol%) with sodium iodide (1 equiv) in toluene at 70°C, the reaction equilibrates labile (Z)- and (E)-allyl intermediates through σ-π-allyl ruthenium complexes. The chiral phosphine ligand (e.g., (S)-(CF₃)₃-t-BuPHOX) selectively stabilizes the (E)-isomer transition state, achieving >95% (E)-selectivity and 96% ee as confirmed by chiral stationary phase HPLC and NOESY correlations (J = 16.2 Hz for vinyl protons) [5]. This methodology represents a significant advance over classical Wittig approaches, which typically yield stereoisomeric mixtures requiring tedious chromatographic separation.

Intermediate Characterization in Multi-Step Purification Protocols

Rigorous characterization of synthetic intermediates is essential for process optimization. The C8-chloro intermediate (7-chloro-3-methyl-1H-purine-2,6(3H,7H)-dione) exhibits characteristic ¹H NMR resonances at δ 11.32 (s, 1H, N1-H), 3.42 (s, 3H, N3-CH₃), and ¹³C NMR carbonyl signals at δ 155.2 (C2=O) and 149.8 (C6=O). Following piperazine substitution, the C8-aminated intermediate shows disappearance of the N1-H proton and new aliphatic resonances at δ 2.45-2.70 (m, 8H, piperazine-H₄), with HRMS confirming [M+H]⁺ at m/z 347.1802 (calc. 347.1809) [1] [3].

The penultimate N7-(but-2-en-1-yl) compound prior to Boc deprotection displays diagnostic (E)-vinyl protons at δ 5.65 (dt, J = 15.6 Hz, 1H) and 5.45 (dt, J = 15.6 Hz, 1H), with allylic methylene protons resonating at δ 4.75 (d, J = 6.1 Hz, 2H). Final purification employs orthogonal chromatography: size exclusion (Sephadex LH-20) removes inorganic salts, followed by reversed-phase C18 HPLC (10% → 50% MeCN/H₂O gradient). Lyophilization yields the title compound as a white crystalline solid (mp 214–216°C) with >99% purity (HPLC, 254 nm). High-resolution FTIR analysis confirms hydrogen-bonding patterns, showing νN-H at 3240 cm⁻¹ and carbonyl stretches at 1705 cm⁻¹ (C2=O) and 1660 cm⁻¹ (C6=O), indicative of the preferred diketo tautomer [1] [3] [6].

Table 3: Spectroscopic Signatures of Key Intermediates

Intermediate¹H NMR Key Signals (δ, ppm)¹³C NMR Key Signals (δ, ppm)HRMS [M+H]⁺ (Found/Calc.)
C8-chloro purine-dione11.32 (s, N1-H), 3.42 (s, N3-CH₃)155.2 (C2=O), 149.8 (C6=O)201.0281/201.0278
C8-(4-methylpiperazinyl)3.60 (s, N3-CH₃), 2.45-2.70 (m, 8H)157.8 (C2=O), 152.1 (C6=O)347.1802/347.1809
N7-(E)-but-2-en-1-yl derivative5.65 (dt, J=15.6 Hz), 5.45 (dt, J=15.6 Hz)157.6 (C2=O), 151.9 (C6=O)416.2301/416.2305

Properties

CAS Number

330202-48-7

Product Name

(E)-7-(but-2-en-1-yl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-[(E)-but-2-enyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

Molecular Formula

C15H22N6O2

Molecular Weight

318.381

InChI

InChI=1S/C15H22N6O2/c1-4-5-6-21-11-12(19(3)15(23)17-13(11)22)16-14(21)20-9-7-18(2)8-10-20/h4-5H,6-10H2,1-3H3,(H,17,22,23)/b5-4+

InChI Key

BGDFNUMFHLWKCS-SNAWJCMRSA-N

SMILES

CC=CCN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.